3-(3,5-Ditert-butylphenyl)acrylic acid

Lipophilicity Drug Design ADME

3-(3,5-Ditert-butylphenyl)acrylic acid (CAS 67688-90-8) is a synthetic arylacrylic acid (cinnamic acid derivative) bearing two bulky tert-butyl substituents at the 3- and 5-positions of the phenyl ring and notably lacking a hydroxyl group at the 4-position. This structural signature distinguishes it from the more extensively studied 4-hydroxy-3,5-di-tert-butylcinnamic acid (CAS 22014-01-3) and confers distinct physicochemical properties, including a computed LogP of 4.38 and a molecular weight of 260.37 g/mol.

Molecular Formula C17H24O2
Molecular Weight 260.377
CAS No. 67688-90-8
Cat. No. B2365241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Ditert-butylphenyl)acrylic acid
CAS67688-90-8
Molecular FormulaC17H24O2
Molecular Weight260.377
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C
InChIInChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19)/b8-7+
InChIKeyNFWMBTZSQMQLFN-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Ditert-butylphenyl)acrylic acid (CAS 67688-90-8): A Non-Phenolic Di-tert-butyl Arylacrylic Acid for Differentiated Procurement in Biomedical and Materials Research


3-(3,5-Ditert-butylphenyl)acrylic acid (CAS 67688-90-8) is a synthetic arylacrylic acid (cinnamic acid derivative) bearing two bulky tert-butyl substituents at the 3- and 5-positions of the phenyl ring and notably lacking a hydroxyl group at the 4-position . This structural signature distinguishes it from the more extensively studied 4-hydroxy-3,5-di-tert-butylcinnamic acid (CAS 22014-01-3) and confers distinct physicochemical properties, including a computed LogP of 4.38 and a molecular weight of 260.37 g/mol . The compound is commercially available at a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) from major suppliers .

Why 3-(3,5-Ditert-butylphenyl)acrylic acid (CAS 67688-90-8) Cannot Be Interchanged with 4-Hydroxy or Unsubstituted Cinnamic Acid Analogs


Substituting 3-(3,5-ditert-butylphenyl)acrylic acid with its 4-hydroxy congener (CAS 22014-01-3) or with unsubstituted cinnamic acid fundamentally alters the molecule's physicochemical and biological profile. The absence of the phenolic –OH eliminates the primary hydrogen-donating radical-scavenging mechanism that dominates the antioxidant activity of hydroxycinnamic acids [1]. Consequently, the target compound exhibits a higher computed LogP (4.38) than 4-hydroxy-3,5-di-tert-butylcinnamic acid (LogP ~4.09), reflecting increased lipophilicity that directly impacts membrane partitioning, formulation behavior, and pharmacokinetic distribution in cell-based or in vivo models . Researchers who interchange these compounds without accounting for these differences risk obtaining non-comparable antioxidant data, altered dose-response relationships, and misleading structure-activity conclusions.

Head-to-Head Quantitative Differentiation: 3-(3,5-Ditert-butylphenyl)acrylic acid vs. Closest Structural Analogs


Lipophilicity (LogP) Advantage Over the 4-Hydroxy Analog for Membrane-Partitioning-Dependent Assays

The computed octanol-water partition coefficient (LogP) of 3-(3,5-ditert-butylphenyl)acrylic acid is 4.38, which is 0.29 log units higher than that of 3,5-di-tert-butyl-4-hydroxycinnamic acid (LogP = 4.09) . This increase corresponds to an approximately 1.95-fold greater partitioning into the organic phase, indicating enhanced membrane permeability potential. For context, unsubstituted cinnamic acid has a LogP of approximately 2.13, making the target compound roughly 180-fold more lipophilic [1].

Lipophilicity Drug Design ADME Partition Coefficient

Absence of Phenolic Radical-Scavenging: Defined Redox-Inert Behavior vs. 4-Hydroxycinnamic Acid Antioxidants

The hydroxyl group at the 4-position is a prerequisite for hydrogen-atom-transfer (HAT)-based radical scavenging in cinnamic acid derivatives. Studies have experimentally confirmed that 4-hydroxy-3,5-di-tert-butylcinnamic acid exhibits high antioxidant activity, while the presence of the hydroxyl group is essential for increasing the reduction properties of cinnamic acid, with m-substituents decreasing IC50 values [1][2]. Since 3-(3,5-ditert-butylphenyl)acrylic acid lacks this hydroxyl, it is predicted to be redox-inert in DPPH and ABTS radical-scavenging assays.

Antioxidant Radical Scavenging Redox Chemistry Structure-Activity Relationship

Molecular Weight and Polar Surface Area (PSA) Differentiation from the 4-Hydroxy Analog for Permeability Optimization

The target compound (C17H24O2, MW = 260.37 g/mol, PSA = 37.30 Ų) is structurally lighter and less polar than 3,5-di-tert-butyl-4-hydroxycinnamic acid (C17H24O3, MW = 276.37 g/mol, PSA = 57.53 Ų) . The 16.0 g/mol reduction in molecular weight and 20.23 Ų reduction in PSA correspond to a 35% lower polar surface area, which is a well-established predictor of improved passive transcellular permeability. These differences stem solely from the replacement of –OH (on the 4-hydroxy analog) with –H (on the target compound).

Molecular Properties Drug-likeness Permeability PSA

Batch-Specific Purity Documentation (98% with NMR/HPLC/GC) for Reproducible Procurement vs. Database-Only or Uncertified Analogs

The target compound is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC from a major commercial supplier (Bidepharm) . This level of documentation is specifically listed for CAS 67688-90-8 and is critical for ensuring lot-to-lot reproducibility in quantitative assays. While the 4-hydroxy analog (CAS 22014-01-3) is also available at 98% purity from alternative suppliers (e.g., AKSci), the QC documentation package may differ and must be verified independently per supplier .

Quality Control Purity Reproducibility Procurement

Synthetic Utility as a Non-Phenolic Precursor for Ester and Amide Derivatization Without Hydroxyl Protection Requirements

The carboxylic acid moiety of 3-(3,5-ditert-butylphenyl)acrylic acid is a prime site for modification, allowing the formation of ester and amide conjugates without the competing reactivity of a phenolic hydroxyl . In contrast, derivatization of 4-hydroxy-3,5-di-tert-butylcinnamic acid requires either selective protection of the phenolic -OH or acceptance of dual-site reactivity, which complicates synthesis and reduces yields. This is a class-level advantage shared by non-phenolic arylacrylic acids, where the absence of a nucleophilic phenolic oxygen eliminates chemoselectivity challenges during esterification or amidation.

Synthetic Chemistry Derivatization Protecting-Group-Free Click Chemistry

Optimal Procurement and Application Scenarios for 3-(3,5-Ditert-butylphenyl)acrylic acid (CAS 67688-90-8) Based on Quantitative Differentiation


Non-Antioxidant Negative Control in Oxidative Stress and Inflammation Assays

The compound's lack of a phenolic hydroxyl makes it a structurally matched but redox-inert control for experiments using 4-hydroxy-3,5-di-tert-butylcinnamic acid or related phenolic antioxidants. Unlike the 4-hydroxy analog, which demonstrates confirmed high antioxidant activity, the target compound enables researchers to isolate non-redox contributions to observed phenotypes in lipoxygenase inhibition, lipid peroxidation, and cellular oxidative stress models [1].

CNS-Penetrant Probe Design Leveraging Higher Lipophilicity and Lower PSA

With a LogP of 4.38 and a PSA of only 37.30 Ų—representing a +0.29 LogP increase and a -35% PSA reduction compared to the 4-hydroxy analog—this compound is the preferred starting scaffold for medicinal chemistry programs targeting intracellular or CNS receptors where passive membrane permeability is rate-limiting [1]. The enhanced lipophilicity predicts improved brain-to-plasma ratios in vivo.

Protecting-Group-Free Combinatorial Library Synthesis

The single reactive carboxylic acid site without a competing phenolic nucleophile enables direct, chemoselective amide coupling or esterification without protection/deprotection sequences. This streamlines high-throughput parallel synthesis of compound libraries for phenotypic screening, reducing synthetic cycle time and purification complexity compared to the 4-hydroxy analog, which requires selective protection strategies [1].

Reproducibility-Critical Quantitative Pharmacology Studies

The availability of batch-specific QC documentation (NMR, HPLC, GC) at 98% purity from a verified supplier supports stringent reproducibility requirements in quantitative pharmacology and analytical method development [1]. This is particularly relevant for studies where lot-to-lot variability in impurity profiles could confound dose-response measurements, making this a lower-risk procurement choice compared to uncertified or database-only analogs.

Quote Request

Request a Quote for 3-(3,5-Ditert-butylphenyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.